![molecular formula C22H16N2O4 B12531052 {[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid CAS No. 651720-74-0](/img/structure/B12531052.png)
{[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid is a complex organic compound with a unique structure that combines elements of naphthalene, pyrimidine, and acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the formation of the pyrimidine ring through a cyclization reaction. The final step involves the introduction of the acetic acid moiety via esterification or amidation reactions. Reaction conditions often include the use of catalysts such as Lewis acids, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
{[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties and applications.
Scientific Research Applications
Chemistry
In chemistry, {[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new treatments for various diseases.
Industry
In industrial applications, this compound may be used in the development of new materials with unique properties. Its structural features can be exploited to create polymers, coatings, or other materials with specific functionalities.
Mechanism of Action
The mechanism of action of {[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- {[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}propionic acid
- {[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}butyric acid
- {[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}benzoic acid
Uniqueness
What sets {[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid apart from similar compounds is its specific combination of functional groups and structural features. The presence of the acetic acid moiety, along with the naphthalene and pyrimidine rings, provides a unique set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
CAS No. |
651720-74-0 |
|---|---|
Molecular Formula |
C22H16N2O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[2-(6-hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4-yl]oxyacetic acid |
InChI |
InChI=1S/C22H16N2O4/c25-18-9-8-15-10-17(7-6-16(15)11-18)22-23-19(14-4-2-1-3-5-14)12-20(24-22)28-13-21(26)27/h1-12,25H,13H2,(H,26,27) |
InChI Key |
PEWDMMCCFXTMQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC4=C(C=C3)C=C(C=C4)O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one](/img/structure/B12530969.png)
![3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B12530974.png)
![N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine](/img/structure/B12530985.png)
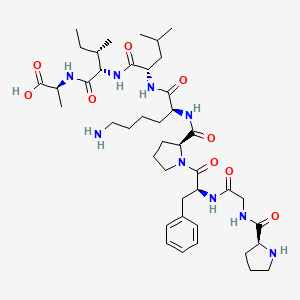
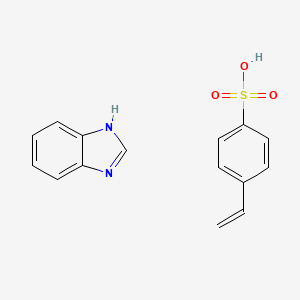
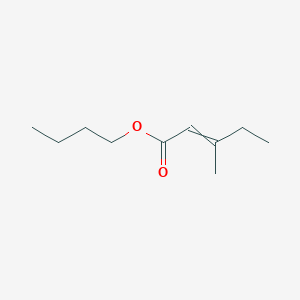

![Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12531029.png)
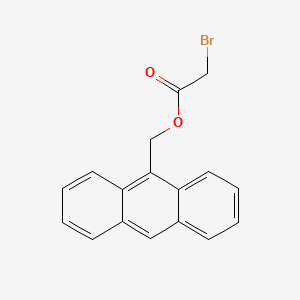

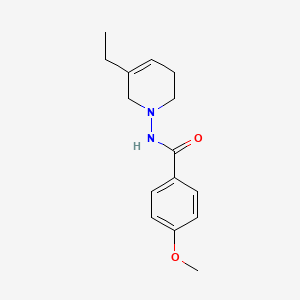
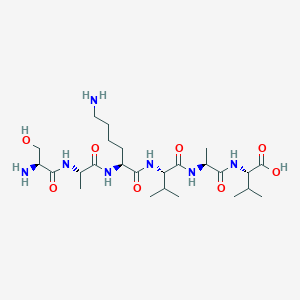

![3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12531063.png)
